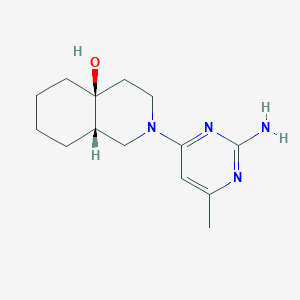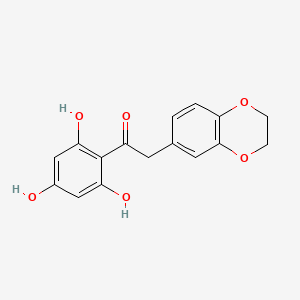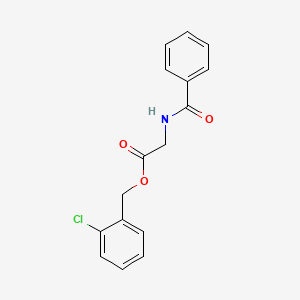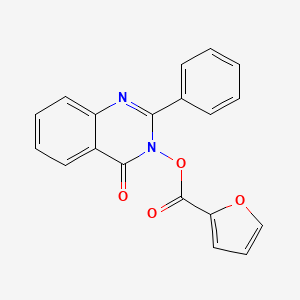
(4aS*,8aS*)-2-(2-amino-6-methylpyrimidin-4-yl)octahydroisoquinolin-4a(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that combine structural elements of isoquinoline and pyrimidine. Such hybrid compounds often exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. For instance, quinoline-pyrimidine hybrids have been studied for their anticancer activities against various cancer lines, highlighting the importance of synthesizing and studying such compounds for potential therapeutic applications (Toan et al., 2020).
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the preparation of α,β-unsaturated ketones, followed by reaction with guanidine hydrochloride to introduce the pyrimidine moiety. This method has been applied to synthesize 2-amino-6-arylpyrimidin-4-yl derivatives, demonstrating the versatility of synthetic approaches in accessing the desired molecular framework (Toan et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both isoquinoline and pyrimidine rings, which contribute to their chemical and biological properties. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to elucidate the structure, confirming the arrangement of atoms and the presence of functional groups critical for activity (Ali et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, N-substitution reactions can introduce additional pharmacophoric elements, enhancing their biological activity or altering their physicochemical properties to improve drug-like characteristics (Harutyunyan et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their stability, formulation potential, and bioavailability (Bowes et al., 2003).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are integral to the compound's functionality and application. The presence of amino and pyrimidine groups contributes to the compound's ability to engage in hydrogen bonding and other interactions, which can be critical for binding to biological targets (Ali et al., 2021).
Propiedades
IUPAC Name |
(4aS,8aS)-2-(2-amino-6-methylpyrimidin-4-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-8-12(17-13(15)16-10)18-7-6-14(19)5-3-2-4-11(14)9-18/h8,11,19H,2-7,9H2,1H3,(H2,15,16,17)/t11-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYHBGLORQDNCN-FZMZJTMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N)N2CC[C@]3(CCCC[C@H]3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,8aS*)-2-(2-amino-6-methylpyrimidin-4-yl)octahydroisoquinolin-4a(2H)-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5648198.png)


![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648209.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5648216.png)
![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)
![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)


![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)

![3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide](/img/structure/B5648280.png)
![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)
![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)